![molecular formula C20H26O6 B1207153 (7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B1207153.png)
(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate
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Overview
Description
(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate is a natural product found in Calea jamaicensis with data available.
Scientific Research Applications
Chemical Structure and Synthesis
The compound , due to its complex structure involving a cyclodeca[b]furan core and multiple functional groups, is likely to be of interest in synthetic organic chemistry research. Compounds with similar structures have been synthesized from various natural sources, such as Psacalium peltatum, and possess interesting planar conformations and crystal structures due to the presence of furanoeremophilane skeletons and other functional groups (Rojano-Vilchis et al., 2012). Additionally, tricyclic products from reactions involving similar compounds demonstrate the potential for creating complex molecular architectures, which could be useful in materials science and drug design (Mara et al., 1982).
Potential Biological Activities
Compounds with similar structures have been isolated from plants like Senecio asirensis and have shown moderate anti-inflammatory activity. Such studies indicate the potential of these compounds for further investigation in the development of new anti-inflammatory agents (Ahmed et al., 2004). The unique structures of these compounds, including various furanoeremophilanes, suggest a potential for diverse biological activities, which could be explored in pharmaceutical research.
Synthetic Methodologies and Mechanistic Insights
The synthesis and study of similar compounds provide insights into novel synthetic methodologies and mechanistic pathways. For instance, the preparation of compounds involving domino-Knoevenagel processes showcases innovative approaches to constructing complex molecules, which can be applied in synthetic chemistry (Dawadi & Lugtenburg, 2010). Such methodologies not only expand the toolkit of synthetic chemists but also offer new routes to other complex molecules.
Crystallography and Molecular Conformation
Crystallographic studies of compounds with similar molecular frameworks reveal detailed information about their molecular conformations and intermolecular interactions. This information is crucial for understanding the properties of these compounds and can inform the design of new materials and drugs (Penthala et al., 2014). The detailed understanding of molecular conformations can aid in the rational design of compounds with desired properties.
properties
Product Name |
(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate |
---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-6-10(2)19(23)25-16-7-11(3)14(21)9-15(22)12(4)8-17-18(16)13(5)20(24)26-17/h6,8,14-18,21-22H,3,5,7,9H2,1-2,4H3 |
InChI Key |
SDFKKMBWIQKUOQ-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(=O)OC1CC(=C)C(CC(C(=CC2C1C(=C)C(=O)O2)C)O)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=C)C(CC(C(=CC2C1C(=C)C(=O)O2)C)O)O |
synonyms |
hydroxyisonobilin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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